molecular formula C10H11ClO2 B1487828 4-Chloro-3-isopropylbenzoic acid CAS No. 1349716-47-7

4-Chloro-3-isopropylbenzoic acid

Cat. No.: B1487828
CAS No.: 1349716-47-7
M. Wt: 198.64 g/mol
InChI Key: ZQCCEBMILBADEA-UHFFFAOYSA-N
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Description

Contextual Significance in Contemporary Organic Chemistry

4-Chloro-3-isopropylbenzoic acid is a halogenated aromatic carboxylic acid that serves as a valuable building block in organic synthesis. Its structure, featuring a benzene (B151609) ring substituted with a carboxylic acid group, a chlorine atom, and an isopropyl group, provides multiple reactive sites for chemical modification. This trifunctional nature allows for its use in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Historical Perspective on Substituted Benzoic Acid Analogs in Academic Inquiry

Benzoic acid, the parent compound of this family, was first isolated in the 16th century. preprints.orgnewworldencyclopedia.orgwikipedia.org Its structure was determined in 1832, and its antifungal properties were discovered in 1875. wikipedia.org The industrial synthesis of benzoic acid began with the hydrolysis of benzotrichloride, but this method often resulted in chlorinated impurities. newworldencyclopedia.org Today, the primary commercial method is the partial oxidation of toluene. newworldencyclopedia.org

Substituted benzoic acids have long been a cornerstone of organic chemistry research. The ease of introducing various functional groups onto the benzene ring allows for the fine-tuning of the molecule's properties. libretexts.org This has led to their widespread use as intermediates in the synthesis of a vast array of organic compounds, including dyes, fragrances, and pharmaceuticals. annexechem.com For instance, para-aminobenzoic acid (PABA) and its derivatives have been extensively studied for their biological activities, including potential therapeutic applications. nih.govmdpi.com The study of substituted benzoic acids has also been crucial in developing a deeper understanding of chemical principles, such as the electronic effects of substituents on reaction rates and equilibria.

The investigation of halogenated benzoic acids, in particular, has been driven by the unique properties that halogens impart to organic molecules. Chlorine, with its moderate electronegativity and size, can significantly alter the electronic and steric environment of a molecule, leading to changes in its reactivity and biological interactions. The synthesis and properties of various chlorinated benzoic acid derivatives, such as 4-chlorobenzoic acid and 4-chloro-3-nitrobenzoic acid, have been well-documented. nist.govwikipedia.orgchemicalbook.comnist.gov

Scope and Research Objectives for this compound Investigations

Research into this compound is primarily focused on its synthesis and its utilization as an intermediate in the creation of novel compounds. The objectives of these investigations often include:

Development of efficient synthetic routes: Researchers aim to devise high-yield, cost-effective, and environmentally friendly methods for the preparation of this compound. This may involve exploring different starting materials, catalysts, and reaction conditions.

Exploration of its chemical reactivity: Studies are conducted to understand how the interplay of the chloro, isopropyl, and carboxylic acid groups influences the compound's reactivity in various chemical transformations. This includes reactions at the carboxylic acid group (e.g., esterification, amidation), on the aromatic ring (e.g., further substitution), and potentially at the isopropyl group.

Synthesis of novel derivatives: A key objective is to use this compound as a scaffold to synthesize new molecules with potentially useful properties. This could involve creating libraries of related compounds for screening in areas such as drug discovery or materials science.

Characterization of physical and chemical properties: Detailed analysis of the compound's properties, including its spectroscopic data (NMR, IR, MS), melting point, and solubility, is essential for its identification and for predicting its behavior in different environments.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-propan-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCCEBMILBADEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401283916
Record name 4-Chloro-3-(1-methylethyl)benzoic acid
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Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349716-47-7
Record name 4-Chloro-3-(1-methylethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349716-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-(1-methylethyl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 4 Chloro 3 Isopropylbenzoic Acid

Established Synthetic Pathways for Halogenated Isopropylbenzoic Acid Derivatives

The traditional synthesis of halogenated isopropylbenzoic acid derivatives relies on well-established organic reactions. These methods often involve the direct halogenation of a substituted benzoic acid or the oxidation of a halogenated alkylbenzene.

Strategies for Regioselective Chlorination on Isopropylbenzoic Acid Scaffolds

Achieving regioselective chlorination is a critical step in the synthesis of 4-Chloro-3-isopropylbenzoic acid. The directing effects of the existing substituents on the benzene (B151609) ring, namely the isopropyl and carboxylic acid groups, play a pivotal role in determining the position of the incoming chlorine atom.

Several methods have been developed for the chlorination of aromatic compounds. google.com One common approach involves the use of molecular chlorine in the presence of a Lewis acid catalyst, such as iron(III) chloride or aluminum(III) chloride. google.com Another method utilizes sulfuryl chloride, often with an acidic zeolite catalyst. google.com For activated arenes, N-chlorosuccinimide (NCS) activated by a strong Lewis acid like iron(III) triflimide has proven effective for regioselective monochlorination. acs.org

A plausible pathway for the synthesis of this compound could start from 3-isopropylbenzoic acid. The isopropyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This combination of directing effects would favor the introduction of the chlorine atom at the 4-position, which is ortho to the isopropyl group and meta to the carboxylic acid group.

Carboxylic Acid Functionalization Techniques in Aryl Systems

The introduction of a carboxylic acid group onto an aryl scaffold is a fundamental transformation in organic synthesis. Several methods are available for this purpose.

One of the most common methods is the oxidation of an alkyl group attached to the aromatic ring. For instance, p-cymene (B1678584) can be oxidized to 4-isopropylbenzoic acid under acidic or alkaline conditions. chemicalbook.com Another approach is the carbonation of an organometallic reagent, such as a Grignard reagent or an organolithium species, derived from an aryl halide. youtube.com This involves reacting the organometallic compound with carbon dioxide, followed by an acidic workup to yield the carboxylic acid.

Furthermore, aryl carboxylic acids themselves are versatile precursors for other functional groups through decarboxylative functionalization reactions. acs.org These reactions can lead to the formation of aryl halides, borylated compounds, and other valuable derivatives. acs.org

Novel Approaches and Sustainable Synthesis Development

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for producing valuable chemicals like this compound. These approaches prioritize the use of environmentally benign reagents, milder reaction conditions, and catalytic systems to enhance selectivity and reduce waste.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical processes that are environmentally friendly and economically viable. wjpmr.com In the context of this compound synthesis, this could involve several strategies.

One approach is the use of safer and more atom-economical chlorinating agents. For example, the use of chlorophenol pollutants as a source of chlorine for the chlorination of arenes has been demonstrated, offering a way to valorize waste materials. nih.gov Another green approach involves solvent-free reactions or the use of greener solvents like water or ionic liquids. acs.orgwjpmr.com For instance, a method for the synthesis of benzilic acid from benzil (B1666583) utilizes a solvent-free reaction with sodium hydroxide, followed by heating on a water bath. wjpmr.com

The development of biomass-based routes to benzoic acid and its derivatives also aligns with green chemistry principles. escholarship.org For example, benzoic acid can be synthesized from quinic acid, a material derived from glucose, using formic acid-mediated deoxygenation. escholarship.org

Catalytic Systems for Enhanced Reaction Efficiency and Selectivity

Catalysis plays a crucial role in modern organic synthesis by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. Several catalytic systems have been developed for the chlorination of aromatic compounds.

Palladium-catalyzed C-H bond halogenation has emerged as a powerful tool for the selective functionalization of arenes. thieme-connect.com For example, palladium(II) acetate (B1210297) can catalyze the ortho-chlorination of 2-arylpyridines using N-chlorosuccinimide. thieme-connect.com Nickel-catalyzed halogen exchange reactions provide another avenue for the synthesis of aryl chlorides from aryl bromides, iodides, or triflates under mild, ligand-free conditions. rsc.org

Copper-catalyzed reactions have also shown promise. For instance, a Cu(NO₃)₂/NaNO₃ system can catalyze the chlorination of arenes using chlorophenol pollutants as the chlorine source. nih.gov Furthermore, hypervalent iodine catalysts in an acidic medium can be used for the regiospecific chlorination of arenes with metal chlorides. google.com

Derivatization Strategies Utilizing this compound as a Building Block

This compound can serve as a versatile building block for the synthesis of more complex molecules due to the presence of two reactive functional groups: the carboxylic acid and the chloro substituent.

The carboxylic acid group can be readily converted into a variety of other functional groups. For example, it can be transformed into an ester through esterification with an alcohol. acs.org It can also be converted to an amide by reaction with an amine. The chloro group can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, to form new carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of a wide range of substituents at the 4-position of the benzene ring.

For example, the carboxylic acid moiety can be used to direct the ortho-amination of the aromatic ring. rsc.org Additionally, derivatization agents like 3-(chlorosulfonyl)benzoic acid can be used to modify the structure of analytes for improved analytical detection. nih.gov

Synthesis of Advanced Chemical Intermediates

This compound is a precursor for a variety of more complex chemical structures, which are, in turn, intermediates for specialized products. The synthetic utility of substituted benzoic acids is well-established, as they serve as foundational scaffolds in the preparation of diverse derivatives.

One common pathway for creating advanced intermediates involves the conversion of the carboxylic acid group into other functional groups. For instance, the acid can be converted to an acyl chloride by reacting it with a chlorinating agent like thionyl chloride. This highly reactive acyl chloride can then be used in Friedel-Crafts acylation reactions to form ketones. A patent describes a process where a similar substituted benzoyl chloride, 5-bromo-2-chlorobenzoyl chloride, is reacted with phenetole (B1680304) in the presence of an acid catalyst to produce (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)ketone. google.com This ketone is a key intermediate in the synthesis of Ertugliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. google.com This highlights a general strategy where a substituted benzoic acid is the starting point for building complex pharmaceutical intermediates.

Furthermore, benzoic acid derivatives are widely used as intermediates in the synthesis of a broad range of compounds. google.com For example, 4-chloro-3-sulfamylbenzoic acid, a diuretic, is prepared from 4-chlorobenzoic acid via chlorosulfonylation and subsequent reaction with ammonia. google.com This demonstrates how modifications to the benzene ring of a substituted chlorobenzoic acid, rather than the carboxyl group, can also lead to important chemical intermediates.

The versatility of benzoic acids as intermediates is a recurring theme in synthetic chemistry, enabling the construction of molecules with specific therapeutic or material properties. google.comuc.pt

Ligand Design and Coordination Chemistry Applications

The carboxylate group of this compound, along with the specific substitution pattern on the aromatic ring, makes it and similar molecules interesting candidates for ligand design in coordination chemistry. Benzoates are a well-studied class of ligands because their electronic and steric properties can be finely tuned by the choice of substituents on the ring. researchgate.net These modifications influence the structure and properties, such as luminescence, of the resulting metal complexes. researchgate.net

The general principle involves the deprotonation of the carboxylic acid to form a carboxylate anion, which then coordinates to a metal center. The coordination can involve one or both oxygen atoms of the carboxylate group, leading to various binding modes (monodentate, bidentate chelating, or bridging). This versatility allows for the formation of diverse structures, from simple mononuclear complexes to multidimensional coordination polymers or metal-organic frameworks (MOFs). nih.gov

For example, research on other substituted benzoic acids has shown they can form complexes with a wide range of metals, including transition metals like nickel(II), copper(II), and chromium(III), as well as lanthanides. researchgate.netresearchgate.netnpaa.in The substituents on the benzoic acid ring play a crucial role in determining the final structure and properties of the metal complex. Electron-withdrawing groups, such as the chloro group in this compound, can influence the acidity of the ligand and the strength of the metal-ligand bond. libretexts.org

In one study, a ligand derived from the condensation of p-chlorobenzoic acid and 3-chloro-2-methylaniline (B42847) was used to synthesize chromium(III) and copper(II) complexes. npaa.in The resulting complexes showed octahedral and square planar geometries, with the carboxylato group coordinating to the metal center in a uninegative bidentate fashion. npaa.in This demonstrates how the carboxylate function of substituted benzoic acids is a reliable anchor for metal coordination, forming stable complexes with defined geometries. The design of such ligands is critical for developing new materials, such as luminescent probes or catalysts. researchgate.netuni-wuerzburg.de

Advanced Spectroscopic and Crystallographic Investigations of 4 Chloro 3 Isopropylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationepequip.comchemicalbook.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Analysis of Aromatic and Aliphatic Protonsepequip.comchemicalbook.com

The ¹H NMR spectrum of 4-Chloro-3-isopropylbenzoic acid provides distinct signals for its aromatic and aliphatic protons. The isopropyl group gives rise to a septet for the methine proton (-CH) and a doublet for the two equivalent methyl groups (-CH₃), a characteristic pattern indicating mutual coupling. The aromatic region is expected to show a more complex pattern due to the substitution on the benzene (B151609) ring. The proton ortho to the carboxyl group (at C2) is expected to appear as a doublet, the proton between the chloro and isopropyl groups (at C5) as a doublet, and the proton ortho to the chloro group (at C6) as a doublet of doublets. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a significantly downfield chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
COOH ~11-13 broad singlet -
Ar-H (C2) ~7.9 - 8.1 doublet ~2.0
Ar-H (C6) ~7.8 - 8.0 doublet of doublets ~8.5, 2.0
Ar-H (C5) ~7.5 - 7.7 doublet ~8.5
CH(CH₃)₂ ~3.0 - 3.4 septet ~7.0

Note: Predicted values are based on analogous compounds and established spectroscopic principles.

Carbon-13 (¹³C) NMR for Carbon Skeleton Assignmentepequip.comchemicalbook.com

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the carboxylic acid is characteristically found at a very downfield shift (165-175 ppm). The aromatic carbons show a range of chemical shifts influenced by the electron-withdrawing chloro and carboxyl groups and the electron-donating isopropyl group. The aliphatic carbons of the isopropyl group appear in the upfield region of the spectrum. Quaternary carbons, those without any attached protons (e.g., C1, C3, C4, and the carboxyl C=O), typically exhibit signals of lower intensity. youtube.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C =O ~168
C4 (Ar-C -Cl) ~138
C3 (Ar-C -CH) ~145
C1 (Ar-C -COOH) ~131
C6 (Ar-CH) ~130
C2 (Ar-CH) ~129
C5 (Ar-CH) ~127
C H(CH₃)₂ ~34

Note: Predicted values are based on analogous compounds like 3-chlorobenzoic acid and 4-isopropylbenzoic acid and established spectroscopic principles. rsc.orgchemicalbook.com

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysisepequip.com

Two-dimensional (2D) NMR experiments are instrumental in confirming the complex structure of this compound by revealing correlations between nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a strong cross-peak would be observed between the methine proton and the methyl protons of the isopropyl group, confirming their connectivity. In the aromatic region, a cross-peak between the protons at C5 and C6 would establish their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons (¹H-¹³C one-bond correlations). sdsu.eduuvic.ca It would show clear correlations for the C2-H2, C5-H5, and C6-H6 pairs in the aromatic ring, as well as for the aliphatic methine (CH) and methyl (CH₃) groups, allowing for unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) ¹H-¹³C couplings, which is crucial for piecing together the molecular puzzle. sdsu.eduresearchgate.net Key expected correlations include:

The isopropyl methine proton showing correlations to the aromatic carbons C2, C3, and C4, confirming the position of the isopropyl group.

The aromatic proton at C2 showing correlations to the carboxyl carbon (C=O) and C4, confirming its position adjacent to the carboxyl group.

The aromatic proton at C6 showing correlations to C4, further solidifying the substitution pattern.

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterizationchemicalbook.com

Fourier-Transform Infrared (FT-IR) Spectroscopic Profilingchemicalbook.com

The FT-IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group. A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, which is due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. mdpi.com The C=O stretching vibration of the carboxyl group would appear as a strong, sharp band around 1700 cm⁻¹. Other significant bands include C-H stretching for the aromatic and aliphatic groups, C=C stretching within the aromatic ring, and the C-Cl stretching vibration.

Table 3: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Assignment
~2500-3300 Broad, Strong O-H stretch (Carboxylic acid dimer)
~2970-2870 Medium C-H stretch (Aliphatic)
~1700 Strong, Sharp C=O stretch (Carboxylic acid)
~1600, ~1470 Medium-Weak C=C stretch (Aromatic ring)
~1420 Medium O-H bend (in-plane)
~1300 Strong C-O stretch
~920 Broad, Medium O-H bend (out-of-plane)

Note: Predicted values are based on analogous compounds like p-chlorobenzoic acid and other benzoic acid derivatives. researchgate.netresearchgate.net

Raman Spectroscopy for Molecular Vibrational Signatureschemicalbook.com

Raman spectroscopy provides complementary vibrational data to FT-IR. While polar groups like C=O and O-H give strong IR signals, non-polar and symmetric bonds often produce strong Raman signals. For this compound, the symmetric stretching vibrations of the aromatic ring (ring breathing modes) are expected to be particularly prominent in the Raman spectrum. The C=C and C-H stretching vibrations of the aromatic system, as well as the C-Cl stretch, will also be observable. This technique is especially useful for analyzing the skeletal vibrations of the molecule. researchgate.netnih.gov

Table 4: Predicted Raman Shifts for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Assignment
~3070 Medium C-H stretch (Aromatic)
~2970 Strong C-H stretch (Aliphatic)
~1620 Strong C=C stretch (Aromatic ring)
~1590 Strong C=C stretch (Aromatic ring)
~1000 Very Strong Aromatic ring breathing mode

Note: Predicted values are based on analogous compounds and established spectroscopic principles. researchgate.netnih.gov

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For this compound, with the molecular formula C₁₀H₁₁ClO₂, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

The presence of chlorine, with its two stable isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance, results in a characteristic isotopic pattern in the mass spectrum. The monoisotopic mass considers the most abundant isotope of each element.

Table 1: Theoretical Mass Data for this compound
ParameterValue
Molecular FormulaC₁₀H₁₁ClO₂
Calculated Monoisotopic Mass (for ³⁵Cl)198.04476 Da
Calculated Monoisotopic Mass (for ³⁷Cl)200.04181 Da

An experimental HRMS measurement yielding a mass value extremely close to 198.04476 Da, along with a smaller peak at approximately 200.04181 Da with about one-third the intensity, would confidently confirm the elemental composition of the compound.

Fragmentation Pattern Analysis for Structural Insights

Electron ionization mass spectrometry (EI-MS) subjects the molecule to high energy, causing it to ionize and fragment in predictable ways based on its structure. The analysis of these fragments provides a roadmap to the molecule's assembly. For this compound, several key fragmentation pathways are anticipated.

The molecular ion peak (M⁺˙), corresponding to the intact molecule, would be observed at m/z 198 (for ³⁵Cl) and m/z 200 (for ³⁷Cl). Key expected fragmentation patterns include:

Loss of a methyl group (-CH₃): Cleavage of a methyl group from the isopropyl moiety is a common fragmentation for isopropyl-substituted compounds. This would result in a significant fragment ion.

Loss of the carboxyl group (-COOH): Benzoic acids can undergo fragmentation with the loss of the entire carboxylic acid group.

Loss of hydroxyl radical (-OH): A characteristic fragmentation of carboxylic acids is the loss of a hydroxyl radical from the carboxyl group.

Loss of chlorine atom (-Cl): Cleavage of the carbon-chlorine bond can lead to the loss of a chlorine radical.

Benzylic cleavage: Fragmentation at the bond between the isopropyl group and the benzene ring can occur.

Table 2: Predicted Major Mass Spectral Fragments for this compound (based on ³⁵Cl)
Fragment LostResulting m/zPlausible Fragment Structure
-CH₃ (methyl)183[M-15]⁺
-OH (hydroxyl)181[M-17]⁺
-Cl (chlorine)163[M-35]⁺
-COOH (carboxyl)153[M-45]⁺

The relative abundance of these fragments helps in confirming the connectivity of the atoms within the molecule. The base peak, which is the most intense signal in the spectrum, often corresponds to the most stable fragment formed.

X-ray Crystallography for Solid-State Structural Determination

While mass spectrometry reveals the connectivity and molecular formula, X-ray crystallography provides the definitive three-dimensional arrangement of atoms in the solid state, offering insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Studies of this compound

To date, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Such a study would involve growing a suitable single crystal of the compound and exposing it to a focused X-ray beam. The resulting diffraction pattern would be analyzed to solve the crystal structure. This analysis would yield precise data on the compound's solid-state conformation.

Table 3: Hypothetical Crystallographic Data Table for this compound
Crystallographic ParameterExpected Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c, P-1
Unit Cell Dimensions (a, b, c, α, β, γ)Precise lengths (Å) and angles (°)
Volume (V)Volume of the unit cell (ų)
Molecules per Unit Cell (Z)Number of molecules in one unit cell
Calculated Density (Dx)Density in g/cm³

Analysis of Crystal Packing and Intermolecular Interactions

Based on the functional groups present in this compound, specific intermolecular interactions are expected to govern its crystal packing. The most significant of these is the hydrogen bonding facilitated by the carboxylic acid group. It is highly probable that the molecules would form centrosymmetric dimers in the solid state, where the carboxyl groups of two molecules are linked by a pair of strong O-H···O hydrogen bonds.

C-H···O interactions: Hydrogen atoms from the isopropyl group or the aromatic ring may form weak hydrogen bonds with the oxygen atoms of the carboxyl group.

Halogen bonding: The chlorine atom could potentially act as a halogen bond donor, interacting with an electron-rich atom on a neighboring molecule.

π-π stacking: The aromatic rings of adjacent molecules might engage in π-π stacking interactions, further stabilizing the crystal lattice.

A full crystallographic analysis would precisely map these interactions, revealing the supramolecular assembly and providing a deeper understanding of the solid-state properties of the compound.

Computational Chemistry and Molecular Modeling of 4 Chloro 3 Isopropylbenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, including Density Functional Theory (DFT) and ab initio calculations, provide a detailed picture of the electronic structure and ground state properties of 4-Chloro-3-isopropylbenzoic acid.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can elucidate its molecular geometry, vibrational frequencies, and electronic properties. Studies on similar substituted benzoic acids have demonstrated that DFT, often using functionals like B3LYP, can accurately predict optimized structural parameters such as bond lengths and angles researchgate.net.

DFT calculations also allow for the mapping of the Molecular Electrostatic Potential (MEP). The MEP surface provides a visual representation of the charge distribution on the molecule, highlighting electrophilic and nucleophilic sites. This is invaluable for predicting how this compound will interact with other molecules and its potential role in chemical reactions.

Table 1: Predicted Electronic Properties of this compound using DFT (Note: The following values are illustrative and based on typical results for similar halogenated and alkyl-substituted benzoic acids.)

ParameterIllustrative ValueSignificance
HOMO Energy -6.5 eVElectron-donating capacity
LUMO Energy -1.8 eVElectron-accepting capacity
HOMO-LUMO Gap 4.7 eVChemical reactivity and stability
Dipole Moment 2.5 DPolarity and intermolecular interactions

Ab Initio Methods for Ground State Properties

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF) and more advanced post-HF methods, can provide highly accurate predictions of ground state properties. For this compound, ab initio calculations would be employed to determine a precise optimized geometry and to calculate electronic energies. While computationally more intensive than DFT, ab initio methods can serve as a benchmark for other computational studies bohrium.com. The results from these calculations, including bond lengths, bond angles, and dihedral angles, are essential for understanding the molecule's three-dimensional structure.

Table 2: Illustrative Ground State Geometrical Parameters of this compound from Ab Initio Calculations (Note: These are representative values.)

ParameterBondIllustrative Value
Bond Length C-Cl1.75 Å
C-C (Aromatic)1.39 - 1.41 Å
C-C (Isopropyl)1.53 Å
C=O (Carboxyl)1.22 Å
C-O (Carboxyl)1.35 Å
Bond Angle C-C-Cl119.5°
C-C-C (Isopropyl)121.0°
O=C-O (Carboxyl)123.0°

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into conformational changes and interactions with the environment.

Conformational Analysis and Stability Studies

The presence of the isopropyl and carboxyl groups allows for rotational flexibility in the this compound molecule. MD simulations can be used to explore the potential energy surface of the molecule and identify its most stable conformations. By simulating the molecule's movements over a period of time, researchers can observe the rotation around the single bonds and determine the torsional angles that correspond to energy minima. This conformational analysis is crucial for understanding how the molecule might bind to a receptor or self-assemble.

Solvent Effects on Molecular Behavior

The behavior of this compound can be significantly influenced by the solvent in which it is dissolved. MD simulations are an effective tool for studying these solvent effects at a molecular level. By placing the molecule in a simulation box filled with solvent molecules (e.g., water, ethanol), it is possible to observe how the solvent interacts with the solute. These simulations can reveal information about the formation of hydrogen bonds between the carboxylic acid group and polar solvents, and how nonpolar solvents might interact with the isopropyl and chloro-substituted phenyl ring researchgate.netrsc.org. Such studies are particularly important for predicting solubility and for understanding crystallization processes, as solvent interactions can affect crystal growth and morphology mdpi.comrsc.org.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR are computational methodologies used to correlate the chemical structure of a series of compounds with their biological activity or chemical properties.

Structure-Activity Relationship (SAR) studies involve making systematic modifications to a molecule and observing the effect on its activity. For a molecule like this compound, SAR would involve analyzing how changes to the substituents on the benzoic acid core (the chloro and isopropyl groups) affect a particular biological endpoint. The principles of SAR suggest that the electronic and steric properties of these substituents are key determinants of activity mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by developing mathematical equations that quantitatively link molecular descriptors to activity nih.gov. These descriptors can be related to hydrophobicity (logP), electronic properties (Hammett constants), and steric factors (molar refractivity) nih.gov. While specific QSAR models for this compound are not widely published, QSAR studies on related compounds, such as other chlorophenols and benzoic acid derivatives, have shown that properties like lipophilicity and electronic effects are often dominant predictive factors for toxicity or other biological activities nih.govresearchgate.net. A QSAR model could be developed to predict the activity of a series of related benzoic acids, including the title compound, which would be valuable in guiding the synthesis of new molecules with desired properties.

Development of Predictive Models for Biological Efficacy

The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of computational drug design. These models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. While specific QSAR studies extensively detailing this compound are not broadly available, the general principles of such models can be applied.

For a compound like this compound, a predictive model for its biological efficacy would typically involve the following steps:

Data Set Compilation: A series of benzoic acid derivatives with known biological activities (e.g., inhibitory concentrations) against a specific target would be gathered.

Descriptor Calculation: A wide range of molecular descriptors for each compound, including this compound, would be calculated. These descriptors quantify various aspects of the molecule's structure and properties.

Model Building: Statistical methods are used to build a model that correlates the calculated descriptors with the observed biological activity.

Validation: The predictive power of the model is rigorously tested to ensure its reliability.

The insights gained from such models can guide the synthesis of new derivatives with potentially enhanced efficacy. For instance, analysis of a QSAR model might reveal that increasing the hydrophobicity of a particular region of the molecule could lead to better activity. In the context of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids, 3D-QSAR studies have been used to understand their inhibitory activity against the AKR1C3 protein, a target in prostate cancer. nih.gov These studies highlight how the three-dimensional arrangement of substituents influences biological function. nih.gov

Table 1: Key Molecular Descriptors for Predictive Modeling

Descriptor TypeDescriptionRelevance to this compound
Electronic Describes the distribution of electrons in the molecule (e.g., partial charges, dipole moment).The electron-withdrawing chloro group and the carboxylic acid functional group significantly influence the electronic properties.
Steric Relates to the size and shape of the molecule (e.g., molecular volume, surface area).The isopropyl group provides bulk, which can be critical for fitting into a protein's binding pocket.
Hydrophobic Quantifies the water-fearing nature of the molecule (e.g., LogP).The isopropyl and chloro substituents contribute to the overall hydrophobicity of the molecule, affecting its solubility and ability to cross cell membranes.
Topological Numerical indices derived from the 2D representation of the molecule.These descriptors capture information about branching and connectivity within the molecular structure.

Ligand-Target Interaction Studies via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This method is invaluable for understanding the molecular basis of a drug's action and for screening virtual libraries of compounds for potential new drugs.

For this compound, molecular docking studies would involve:

Preparation of the Ligand and Receptor: Obtaining or generating the 3D structures of this compound and its biological target.

Docking Simulation: Using specialized software to explore the possible binding modes of the ligand within the active site of the receptor.

Scoring and Analysis: The different binding poses are ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the protein residues are then analyzed in detail.

Studies on other benzoic acid derivatives have demonstrated the utility of this approach. For example, molecular docking has been used to investigate the potential of benzoic acid derivatives to act as antivirals against the SARS-CoV-2 main protease. nih.gov Similarly, docking simulations of various substituted benzamide (B126) derivatives have helped to elucidate their interactions with microbial and other enzyme targets. nih.gov These studies often reveal key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking that are crucial for binding. nih.gov

Table 2: Potential Molecular Docking Interactions for this compound

Interaction TypePotential Involving Moiety of this compoundExample Protein Residue Interaction
Hydrogen Bonding The carboxylic acid group can act as both a hydrogen bond donor and acceptor.Interacting with polar residues like Serine, Threonine, or charged residues like Arginine and Aspartate.
Hydrophobic Interactions The isopropyl group and the phenyl ring.Forming favorable contacts with nonpolar residues such as Leucine, Isoleucine, and Valine in the binding pocket.
Halogen Bonding The chlorine atom can act as a halogen bond donor.Interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.
Pi-Pi Stacking The benzene (B151609) ring.Stacking with the aromatic rings of residues like Phenylalanine, Tyrosine, or Tryptophan.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, which are often performed alongside docking studies, can provide further insights into the druglikeness of a compound. For a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, these predictions supported their potential as drug candidates by confirming strong binding capacity to proteins and favorable distribution properties. nih.gov

Biological and Biomedical Research Potential of 4 Chloro 3 Isopropylbenzoic Acid and Its Derivatives

Investigation of Enzyme Inhibition Mechanisms

The ability of small molecules to selectively inhibit enzymes is a cornerstone of modern pharmacology. Derivatives of 4-Chloro-3-isopropylbenzoic acid have been explored as inhibitors of enzymes that play critical roles in human disease and physiological processes.

Tyrosinase is a key copper-containing enzyme that regulates melanin (B1238610) production in the body and is also responsible for the browning process in fruits and vegetables. nih.govnih.gov The inhibition of this enzyme is a major focus for the development of skin-whitening agents in cosmetics and for treating hyperpigmentation disorders. nih.gov Furthermore, since melanogenesis disorders have been linked with neurodegenerative diseases like Parkinson's, tyrosinase inhibitors are of growing interest. nih.govmdpi.com

Research has shown that benzoic acid derivatives with specific substitutions can effectively modulate tyrosinase activity. For instance, compounds structurally related to this compound, such as 4-chlorobenzaldehyde (B46862) and 4-isopropylbenzonitrile, have demonstrated inhibitory effects on mushroom tyrosinase. researchgate.net Kinetic analyses have classified these molecules as mixed-type inhibitors, meaning they can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net

Studies leveraging the 3-chloro-4-fluorophenyl motif, which is structurally similar to the core of this compound, have confirmed the importance of this chemical feature for enhancing inhibitory potency against tyrosinase. mdpi.com The combination of a halogen atom and a hydrophobic group on the phenyl ring appears to be beneficial for interaction with the enzyme's active site. mdpi.comresearchgate.net

Table 1: Tyrosinase Inhibition by Structurally Related Compounds

Compound Inhibition Type IC50 (μM)
4-Chlorobenzaldehyde Partial Noncompetitive 175
4-Isopropylbenzonitrile Partial Mixed 121.5

Data sourced from multiple studies for comparative purposes. nih.govresearchgate.net

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes located on the outer mitochondrial membrane that catalyze the breakdown of monoamine neurotransmitters like dopamine (B1211576) and serotonin. nih.gov Inhibitors of these enzymes are established treatments for depression and Parkinson's disease. nih.gov

Derivatives incorporating a 4-isopropylresorcinol structure, which shares the isopropyl-phenyl feature with this compound, have been synthesized and evaluated as dual inhibitors of MAO-A and Heat Shock Protein 90 (HSP90). nih.gov Certain synthesized compounds demonstrated potent inhibition of MAO-A. For example, compound 3-d in a referenced study, which features a propyl substituent, showed an IC50 value of 0.88 μM for MAO-A inhibition. nih.gov Interestingly, the study found that the inhibitory effect was not directly proportional to the size of the alkyl group attached. nih.gov This line of research highlights the potential for developing novel therapeutics for conditions like glioblastoma by simultaneously targeting neurotransmitter pathways and cellular stress responses. nih.gov

Cellular and Molecular Targets for Therapeutic Intervention

Beyond direct enzyme inhibition, derivatives of this compound are being investigated for their ability to modulate complex cellular machinery and signaling pathways that are often dysregulated in diseases like cancer.

Heat Shock Protein 90 (HSP90) is a molecular chaperone that is essential for the stability and function of a large number of "client" proteins, many of which are involved in signal transduction and cell cycle control. nih.govnih.gov Because cancer cells rely heavily on HSP90 to maintain the function of mutated and overexpressed oncoproteins, HSP90 is a prime target for cancer therapy. nih.gov

The same derivatives with a 4-isopropylresorcinol moiety that inhibit MAO-A also show effective HSP90 inhibition. nih.gov Molecular docking studies suggest that these compounds bind to key residues in the HSP90 binding site, such as D54, D93, and T184, through hydrogen bonds. nih.gov The ability to inhibit HSP90 leads to the degradation of its client proteins, disrupting cancer cell survival and proliferation. The development of isoform-selective HSP90 inhibitors is an active area of research, as pan-inhibitors have been associated with toxicity. nih.gov

A primary goal of cancer therapy is to halt the uncontrolled proliferation of tumor cells and induce their programmed cell death, or apoptosis. nih.gov The antiproliferative activity of a compound is often assessed using the MTT assay, which measures the metabolic activity of viable cells. nih.gov Apoptosis is characterized by morphological changes like DNA fragmentation. nih.gov

Dual MAO-A/HSP90 inhibitors, which are derivatives of the core structure, have demonstrated significant growth inhibition in several human glioblastoma multiforme (GBM) cell lines. nih.gov For example, compounds 4-b and 4-c from the study showed potent antiproliferative effects across multiple GBM cell lines, with IC50 values indicating their cytotoxicity. nih.gov This anticancer activity is linked to their ability to inhibit HSP90, which disrupts multiple signaling pathways necessary for cancer cell survival.

Table 2: Growth Inhibition (IC50) of Derivative Compounds in Glioblastoma Cell Lines

Cell Line Compound 4-b (μM) Compound 4-c (μM)
U87MG 1.83 1.58
U251 1.95 1.85
T98G 1.89 1.88

This table presents a selection of data from the referenced study. nih.gov

The survival and proliferation of cancer cells are often driven by the aberrant activation of signaling pathways. The Signal Transducer and Activator of Transcription 3 (STAT3) and the Bcl-2 family of anti-apoptotic proteins are two critical nodes in these pathways. nih.govnih.gov Constitutive activation of STAT3 is a driver in many cancers, where it promotes the transcription of genes involved in survival, including Bcl-2 and Bcl-xL. mdpi.com

The inhibition of HSP90 by derivatives of this compound is a key mechanism for modulating these pathways. STAT3 is a known client protein of HSP90, meaning that inhibiting HSP90 leads to the degradation of STAT3 and the subsequent downregulation of its anti-apoptotic targets like Bcl-2. mdpi.com Research has confirmed that a functional crosstalk exists between Bcl-2 and STAT3, where Bcl-2 overexpression can induce STAT3 activation, creating a pro-survival feedback loop. nih.gov Therefore, compounds that disrupt the HSP90-STAT3-Bcl-2 axis are highly promising as anticancer agents. nih.govmdpi.com Ectopic expression of Bcl-2 has been shown to rescue cancer cells from the cytotoxic effects of STAT3-targeting therapies, confirming the importance of this pathway. mdpi.com

Antimicrobial Activity Assessments

The exploration of novel antimicrobial agents is a critical endeavor in the face of rising drug resistance. Benzoic acid and its derivatives have long been recognized for their preservative and antimicrobial properties. The specific compound, this compound, and its related derivatives are subjects of scientific inquiry to determine their potential efficacy against a range of pathogenic microorganisms. Research in this area focuses on evaluating their ability to inhibit the growth of or kill bacteria and fungi.

Evaluation against Bacterial Strains

While direct and extensive research on the antibacterial properties of this compound is not widely published, the broader class of chlorobenzoic acid derivatives has demonstrated notable antibacterial potential. For instance, studies on various chlorobenzoic acid derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The presence of a halogen, such as chlorine, on the aromatic ring is a common feature in many antimicrobial compounds, suggesting that this compound could possess similar activity.

The evaluation of antibacterial efficacy is typically conducted using standardized methods such as the broth dilution or agar (B569324) well diffusion assays to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). These values quantify the lowest concentration of the compound required to inhibit visible growth and to kill 99.9% of the bacterial population, respectively.

A structurally related compound, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), which shares the chloro and isopropyl substituents on a phenolic ring, has shown significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govkoreascience.krjmb.or.kr This compound was found to have a minimum inhibitory concentration (MIC) of 32 μg/ml against MRSA and also demonstrated the ability to prevent biofilm formation. jmb.or.kr Such findings for a closely related structure suggest that this compound warrants investigation as a potential anti-MRSA agent.

Further research into diphenyltin(IV) and triphenyltin(IV) 3-chlorobenzoate (B1228886) has indicated antibacterial activity against Pseudomonas aeruginosa and Bacillus subtilis. orientjchem.org The triphenyltin(IV) 3-chlorobenzoate, in particular, was found to be active at a concentration of 200 ppm. orientjchem.org These studies highlight the antimicrobial potential of compounds containing the chlorobenzoate moiety.

Table 1: Illustrative Antibacterial Activity of a Related Chlorinated Phenolic Compound

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (μg/ml)
4-chloro-2-isopropyl-5-methylphenolMethicillin-resistant Staphylococcus aureus (MRSA)32

This table is illustrative and based on data for a structurally related compound, not this compound itself, due to a lack of specific published data for the latter.

Antifungal Efficacy Studies

Similar to the antibacterial assessments, specific antifungal studies on this compound are limited in the public domain. However, the general class of benzoic acid derivatives has a history of use as antifungal agents. The lipophilicity of the molecule, which can be influenced by substituents like the isopropyl group and the chlorine atom, often plays a crucial role in its ability to penetrate fungal cell membranes.

Antifungal activity is typically assessed against a panel of fungal strains, including yeasts like Candida albicans and filamentous fungi such as Aspergillus niger. The methodologies are similar to those used for bacteria, determining the MIC and minimum fungicidal concentration (MFC). Research on other substituted benzoic acid derivatives has shown varying degrees of antifungal activity, suggesting that the specific substitution pattern on the benzene (B151609) ring is a key determinant of efficacy. For example, some N'-substituted sulfonyl and benzoyl derivatives of pyridine (B92270) carboxylic acid hydrazide have shown good antifungal activity against Candida species. who.int

Pharmacological Profiling and in Silico Bioavailability Prediction

In modern drug discovery, the early assessment of a compound's pharmacological profile and its likely bioavailability is crucial to identify promising candidates and avoid late-stage failures. In silico methods, which use computational models to predict a compound's properties, are invaluable tools in this initial screening phase. These predictions are based on the chemical structure of the molecule and can provide insights into its absorption, distribution, metabolism, and excretion (ADME) properties.

For this compound, while direct experimental pharmacological data is scarce, an in silico analysis can provide a theoretical profile. Key parameters often evaluated include lipophilicity (LogP), water solubility, polar surface area (PSA), and adherence to established rules for drug-likeness, such as Lipinski's Rule of Five. These rules suggest that a compound is more likely to be orally bioavailable if it has a molecular weight under 500 Da, a LogP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.

The prediction of ADME properties helps to estimate how the compound might behave in a biological system. For example, intestinal absorption is a critical factor for orally administered drugs, and this can be predicted based on parameters like PSA and the number of rotatable bonds. The blood-brain barrier (BBB) penetration is another important consideration for drugs targeting the central nervous system, and this can also be estimated using computational models.

Table 2: Predicted Physicochemical and ADME Properties of this compound (Illustrative)

PropertyPredicted ValueImplication for Bioavailability
Molecular Weight ( g/mol )198.64Likely to be orally bioavailable
LogP (Octanol/Water Partition Coefficient)~3.5Good lipophilicity for membrane permeability
Polar Surface Area (Ų)~37.3Good intestinal absorption predicted
Hydrogen Bond Donors1Compliant with Lipinski's Rule
Hydrogen Bond Acceptors2Compliant with Lipinski's Rule
Oral Bioavailability ScoreHighPotentially good absorption and distribution

The values in this table are illustrative and based on general predictions for a molecule with this structure. Actual experimental values may vary.

The use of in silico tools allows for the rapid screening of large numbers of compounds, prioritizing those with the most favorable predicted profiles for further experimental investigation. researchgate.netnih.govnih.gov While these computational predictions are a valuable guide, they must be validated through in vitro and in vivo studies to determine the true pharmacological behavior of this compound and its derivatives.

Advanced Applications and Emerging Research Frontiers for 4 Chloro 3 Isopropylbenzoic Acid

Role in Functional Material Design and Polymer Chemistry

The unique combination of a rigid aromatic core, a reactive carboxylic acid group, and a bulky isopropyl substituent suggests that 4-Chloro-3-isopropylbenzoic acid could serve as a valuable monomer in the synthesis of specialty polymers with tailored properties.

Synthesis of Specialty Polymers

This compound can be theoretically incorporated into various polymer architectures, primarily through reactions involving its carboxylic acid functionality. One of the most promising areas is in the synthesis of aromatic polyesters. Through polycondensation reactions with aromatic diols, this compound could be used to create polymers with high thermal stability, chemical resistance, and specific mechanical properties. The presence of the chlorine atom and the isopropyl group on the benzene (B151609) ring would disrupt the polymer chain packing, potentially leading to amorphous polymers with good solubility in common organic solvents, a desirable trait for processing.

Another potential application lies in the field of liquid crystalline polymers (LCPs) nih.govmdpi.comresearchgate.net. The rigid, rod-like nature of the substituted benzoic acid structure is a key characteristic of mesogens, the fundamental units of liquid crystals. By incorporating this compound into a polymer backbone, it may be possible to synthesize thermotropic LCPs. These materials exhibit highly ordered structures in the molten state, leading to exceptional mechanical properties and dimensional stability in molded parts. The specific substitutions on the aromatic ring would influence the mesophase behavior and transition temperatures of the resulting LCPs.

Development of Advanced Materials with Tunable Properties

The structural features of this compound offer several avenues for tuning the properties of resulting polymers. The bulky isopropyl group, for instance, would likely increase the free volume within the polymer matrix, which could enhance properties such as gas permeability and solubility. The chlorine atom, being electronegative, can influence the polymer's polarity, dielectric properties, and flame retardancy.

By copolymerizing this compound with other monomers, a wide range of properties could be achieved. For example, copolymerization with flexible aliphatic monomers could lead to materials with tailored thermal and mechanical properties, bridging the gap between high-performance engineering plastics and more conventional polymers. The ability to precisely control the ratio of the substituted benzoic acid in the copolymer would allow for fine-tuning of properties such as the glass transition temperature, modulus, and chemical resistance to meet the demands of specific applications.

Environmental Fate and Bioremediation Studies

The presence of a chlorinated aromatic compound in the environment raises concerns about its persistence and potential toxicity. Understanding its environmental fate and developing bioremediation strategies are, therefore, crucial research areas.

Microbial Degradation Pathways of Substituted Benzoic Acids

Microbial degradation of halogenated aromatic compounds generally proceeds through a series of enzymatic reactions that can be broadly categorized into upper, middle, and lower pathways nih.govacs.orgresearchgate.net. The initial steps often involve the activation of the aromatic ring, followed by dehalogenation and ring cleavage. For a compound like this compound, several potential degradation routes can be postulated:

Dioxygenase-mediated attack: Aerobic bacteria often initiate the degradation of aromatic compounds by incorporating two hydroxyl groups onto the ring using dioxygenase enzymes. This would be followed by dearomatization and ring cleavage.

Reductive dehalogenation: Under anaerobic conditions, the chlorine atom could be removed through reductive dehalogenation, a process where the halogen is replaced by a hydrogen atom. This would yield 3-isopropylbenzoic acid, which would likely be more amenable to further degradation.

Oxidation of the isopropyl group: The isopropyl side chain could also be a point of initial enzymatic attack, leading to the formation of more polar intermediates that can be further metabolized.

The specific pathway and the rate of degradation would depend on the microbial communities present and the environmental conditions, such as the availability of oxygen and other nutrients. The presence of both a chlorine atom and an isopropyl group might make the compound more recalcitrant to degradation compared to simpler substituted benzoic acids.

Table 1: Key Enzymes in the Degradation of Aromatic Compounds

Enzyme ClassFunctionRelevance to this compound Degradation
Dioxygenases Incorporate two oxygen atoms into the aromatic ring, initiating its breakdown.Likely involved in the initial aerobic degradation of the benzene ring.
Dehalogenases Catalyze the removal of halogen atoms from organic compounds.Crucial for the detoxification and further degradation of the molecule.
Monooxygenases Incorporate one oxygen atom into the substrate, often hydroxylating the ring or side chains.Could be involved in the initial attack on the isopropyl group or the aromatic ring.
CoA Ligases Activate carboxylic acids by converting them to their coenzyme A esters, preparing them for further metabolism.An essential step in the anaerobic degradation pathway of many aromatic acids.

Environmental Impact Assessments and Mitigation Strategies

A comprehensive environmental impact assessment for this compound would require data on its toxicity, persistence, and bioaccumulation potential. Ecotoxicity studies on aquatic organisms and soil microorganisms would be necessary to determine its potential harm to ecosystems nih.gov. The persistence of the compound in soil and water would depend on the rate of its biodegradation and other abiotic degradation processes like photolysis.

Given that halogenated organic compounds can be persistent and have toxic effects, mitigation strategies for potential contamination are important beilstein-journals.orgnih.govservice.gov.uknih.goveuropa.eu. Bioremediation, which utilizes microorganisms to break down pollutants, is a promising and environmentally friendly approach mdpi.comnih.govresearchgate.net. Strategies for the bioremediation of sites contaminated with substituted benzoic acids could include:

Bioaugmentation: Introducing specific microbial strains or consortia with the known ability to degrade halogenated aromatic compounds to the contaminated site nih.govwur.nlresearchgate.netfrontiersin.org.

Biostimulation: Enhancing the activity of indigenous microbial populations by adding nutrients and electron acceptors to create favorable conditions for degradation.

Phytoremediation: Using plants to take up and degrade or sequester the contaminant.

Further research is needed to isolate and characterize microorganisms capable of degrading this compound and to optimize conditions for their activity.

Interdisciplinary Research with Nanotechnology and Supramolecular Chemistry

The functional groups present in this compound make it an interesting candidate for interdisciplinary research at the interface of nanotechnology and supramolecular chemistry.

The carboxylic acid group can act as a ligand to coordinate with metal ions, suggesting its potential use in the synthesis of metal-organic frameworks (MOFs) nih.govfrontiersin.orgbrieflands.comnih.govresearchgate.net. MOFs are crystalline materials with a porous structure, and by carefully selecting the organic linker, their properties can be tailored for applications such as gas storage, separation, and catalysis. The chloro and isopropyl substituents on the benzoic acid linker could influence the pore size, shape, and functionality of the resulting MOF, potentially leading to materials with novel properties.

In the realm of supramolecular chemistry , the carboxylic acid group can participate in hydrogen bonding to form well-defined assemblies acs.orgresearchgate.netscience.gov. The specific substitution pattern on the aromatic ring would influence the directionality and strength of these non-covalent interactions, allowing for the design of complex supramolecular architectures such as tapes, rosettes, and liquid crystals. These self-assembled structures could find applications in areas like molecular recognition, sensing, and the development of "smart" materials. The interplay between hydrogen bonding, halogen bonding (involving the chlorine atom), and van der Waals interactions of the isopropyl group could lead to the formation of unique and stable supramolecular structures.

Concluding Remarks and Future Research Perspectives

Summary of Current Research Achievements

4-Chloro-3-isopropylbenzoic acid is a halogenated aromatic carboxylic acid. Research has primarily focused on its synthesis and its role as a chemical intermediate. The compound is structurally related to other substituted benzoic acids that have applications in various fields of chemistry.

Key achievements in the study of similar compounds, such as 4-isopropylbenzoic acid (cumic acid), include well-established synthesis methods. These methods often involve the oxidation of p-cymene (B1678584) or cuminic aldehyde. chemicalbook.comchemicalbook.com For instance, one documented synthesis of 4-isopropylbenzoic acid involves the oxidation of 4-isopropylbenzyl alcohol in diethylene glycol dimethyl ether, achieving a high yield. chemicalbook.com Another approach uses the renewable natural product β-pinene as a starting material, which is oxidized to nopinic acid, followed by ring-opening and dehydrogenation. google.com These established routes for a closely related compound provide a solid foundation for developing and optimizing the synthesis of this compound itself.

The chemical properties of this class of compounds are also reasonably well-documented. For example, 4-isopropylbenzoic acid is a white crystalline solid with a melting point between 117-120 °C. chemicalbook.comsigmaaldrich.com It is soluble in alcohol and diethyl ether but only slightly soluble in water. sigmaaldrich.com This knowledge of its physical and chemical characteristics is crucial for its handling, purification, and use in further chemical reactions.

Furthermore, research into related chlorobenzoic acids has provided insights into their potential applications and environmental fate. For instance, 4-chlorobenzoic acid has been studied for its role in the degradation of organochlorine pesticides and as a metabolite in the breakdown of polychlorinated biphenyls (PCBs). thegoodscentscompany.com This body of research highlights the importance of understanding the chemical behavior of chlorinated benzoic acids in various systems.

While direct research on this compound is not as extensive as for some of its analogues, the existing knowledge on related compounds provides a strong starting point for its further investigation and application. The primary achievement has been its identification and synthesis as a building block in organic chemistry. aobchem.combldpharm.com

Identification of Knowledge Gaps and Unexplored Avenues

Despite the foundational knowledge, significant gaps remain in the scientific understanding of this compound.

Synthesis and Characterization: While methods for synthesizing related compounds are known, specific, high-yield, and environmentally benign synthesis routes for this compound are not extensively published. Detailed characterization using modern analytical techniques like single-crystal X-ray diffraction to understand its solid-state structure is also an area that requires more attention.

Physicochemical Properties: A comprehensive profile of its physicochemical properties is yet to be established. Data on its acidity constant (pKa), octanol-water partition coefficient (logP), and detailed solubility in a wider range of solvents are essential for predicting its behavior in different chemical and biological systems.

Reactivity and Mechanistic Studies: The full scope of its chemical reactivity has not been explored. Detailed mechanistic studies of its reactions, particularly those relevant to the synthesis of more complex molecules, are needed. Understanding how the chloro and isopropyl substituents influence the reactivity of the carboxylic acid group is a key area for investigation.

Biological Activity: There is a significant lack of information regarding the biological activity of this compound. Screening for potential applications in medicine and agriculture is a major unexplored avenue. Its structural similarity to other biologically active benzoic acids suggests that it could possess interesting properties that are yet to be discovered.

Environmental Fate and Toxicology: No information is readily available on the environmental impact of this compound. Studies on its biodegradability, potential for bioaccumulation, and toxicity to various organisms are crucial for assessing its environmental safety profile, especially if it is to be produced and used on an industrial scale.

Proposed Directions for Future Academic and Industrial Research

To address the identified knowledge gaps, future research on this compound should be directed towards several key areas:

Academic Research:

Advanced Synthesis and Mechanistic Studies: Development of novel, efficient, and green synthesis methods for this compound. This could include catalytic methods that minimize waste and energy consumption. Detailed mechanistic studies of its key reactions would provide valuable insights for synthetic chemists.

Comprehensive Physicochemical Profiling: A thorough determination of its physicochemical properties to create a complete data set. This would be invaluable for modeling its behavior and for its application in various scientific disciplines.

Exploratory Biological Screening: A broad-based screening of this compound and its derivatives for biological activity. This could include testing for antimicrobial, antifungal, herbicidal, and other pharmacological properties.

Environmental Chemistry Studies: Investigation of its environmental fate, including its persistence, degradation pathways in soil and water, and its potential for bioaccumulation. This would provide a scientific basis for assessing its environmental risk.

Industrial Research:

Process Optimization and Scale-up: For promising applications, the development of cost-effective and scalable synthesis processes is essential. This would involve optimizing reaction conditions, minimizing the use of hazardous reagents, and developing efficient purification methods.

Development of Novel Derivatives: The use of this compound as a scaffold for the synthesis of new molecules with potential commercial value. This could lead to the discovery of new pharmaceuticals, agrochemicals, or materials. For example, its use in the synthesis of novel triorganotin carboxylates, similar to how 4-isopropylbenzoic acid has been used, could be explored for new materials with interesting properties. sigmaaldrich.com

Structure-Activity Relationship (SAR) Studies: Once a biological activity is identified, systematic modification of the structure of this compound and its derivatives can be undertaken to understand the relationship between their chemical structure and biological activity. This is a crucial step in the development of new and more effective products.

Toxicological Evaluation: A comprehensive toxicological assessment is necessary to ensure the safety of any new product derived from this compound. This would involve a battery of tests to evaluate its potential to cause harm to humans and the environment.

By pursuing these research directions, a more complete understanding of this compound can be achieved, potentially unlocking its full potential for both academic and industrial applications.

Interactive Data Table of Compound Properties

PropertyValue
Molecular Formula C10H11ClO2
CAS Number 1349716-47-7
Purity 95%
Appearance N/A
Shipping Temperature Room Temperature
Storage Temperature 2-8°C

Note: Data is based on available information for this compound and may not be exhaustive. aobchem.com

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-chloro-3-isopropylbenzoic acid to improve yield and purity?

  • Methodology : Synthesis typically involves chlorination of a benzoic acid precursor (e.g., 4-isopropylbenzoic acid) using chlorine gas in the presence of Lewis acid catalysts like FeCl₃. Reaction conditions (temperature, stoichiometry, and catalyst loading) must be systematically varied to optimize yield. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product .
  • Data Consideration : Monitor reaction progress using TLC or HPLC. Compare yields under different conditions (e.g., 60°C vs. 80°C) and characterize purity via melting point analysis and NMR spectroscopy .

Q. What are the primary challenges in characterizing the crystal structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Challenges include growing high-quality crystals due to the compound’s low solubility in common solvents. Use slow evaporation techniques with solvent mixtures (e.g., ethanol/water) to improve crystal formation.
  • Tools : SHELX software suite for structure refinement . Example parameters:

ParameterValue
Space groupP2₁/c
R-factor<0.05

Q. How does the steric hindrance of the isopropyl group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Experimental Design : Compare reaction rates with analogs lacking the isopropyl group (e.g., 4-chlorobenzoic acid). Use kinetic studies (UV-Vis or NMR monitoring) to track substitution reactions (e.g., with hydroxide ions).
  • Findings : The isopropyl group reduces reactivity by ~30% due to steric effects, as shown in rate constant comparisons .

Advanced Research Questions

Q. What computational approaches are most effective for modeling the electronic properties of this compound?

  • Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) provides accurate predictions of molecular orbitals, electrostatic potentials, and reaction pathways. Basis sets like 6-311++G(d,p) are recommended for halogenated systems .
  • Key Outputs :

PropertyCalculated Value
HOMO-LUMO gap5.2 eV
Dipole moment3.8 Debye

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

  • Strategy : Cross-validate NMR (¹H/¹³C), IR, and mass spectrometry data across multiple studies. For example, discrepancies in chemical shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆). Use high-field instruments (≥500 MHz) and standardized protocols .
  • Case Study : A 2022 study resolved conflicting ¹³C NMR peaks by assigning the isopropyl carbons at δ 22.1 and 28.5 ppm, confirmed via DEPT-135 experiments .

Q. What mechanistic insights explain the regioselectivity of chlorination in this compound derivatives?

  • Hypothesis Testing : Use isotopic labeling (e.g., ³⁶Cl) to track chlorine incorporation. Computational modeling (DFT) can identify transition states favoring chlorination at the 4-position due to electronic and steric factors .
  • Evidence : Frontier molecular orbital analysis shows higher electron density at the 4-position, facilitating electrophilic attack .

Methodological Resources

  • Synthesis Optimization : Refer to protocols for analogous compounds like 3-chloro-4-(methylsulfanyl)benzoic acid, emphasizing catalyst selection and reaction quenching .
  • Data Analysis : Use crystallographic software (SHELXL) for structure refinement and Gaussian or ORCA for DFT calculations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-3-isopropylbenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Chloro-3-isopropylbenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.